![molecular formula C13H13NO B12517666 2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro- CAS No. 653579-38-5](/img/structure/B12517666.png)
2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro- is a complex organic compound known for its unique chemical structure and diverse applications This compound is part of the quinolizine family, which is characterized by a fused ring system containing nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro- typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, starting from 1-ethoxycarbonylmethyl-3,4-dihydroisoquinoline, high-yield syntheses can be achieved through specific reaction pathways .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as catalytic hydrogenation and selective oxidation to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro- undergoes various chemical reactions, including:
Reduction: This process involves the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions mentioned above are carried out under specific conditions to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.
Wirkmechanismus
The mechanism of action of 2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. In the case of its use in medicine, it may act as a vesicular monoamine transporter 2 (VMAT) inhibitor, affecting neurotransmitter levels in the brain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabenazine: Known for its use in treating hyperkinetic movement disorders, it shares a similar quinolizine structure but with different functional groups.
1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one: Another compound with a similar core structure but different substituents.
Uniqueness
2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro- is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
653579-38-5 |
|---|---|
Molekularformel |
C13H13NO |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
1,6,7,11b-tetrahydrobenzo[a]quinolizin-2-one |
InChI |
InChI=1S/C13H13NO/c15-11-6-8-14-7-5-10-3-1-2-4-12(10)13(14)9-11/h1-4,6,8,13H,5,7,9H2 |
InChI-Schlüssel |
UXGKYXZAXLJXKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C=CC(=O)CC2C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


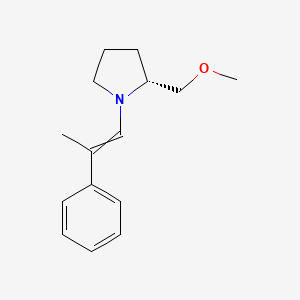
![1H-Imidazole, 4-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)-](/img/structure/B12517607.png)
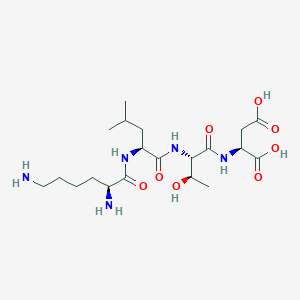

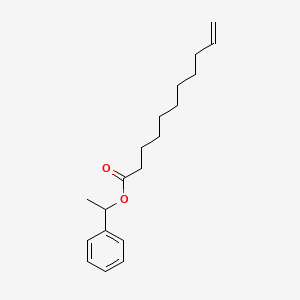
![[1-(3,4-difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12517615.png)
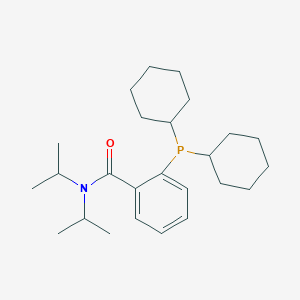
![2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B12517629.png)

![N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide](/img/structure/B12517643.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline](/img/structure/B12517644.png)
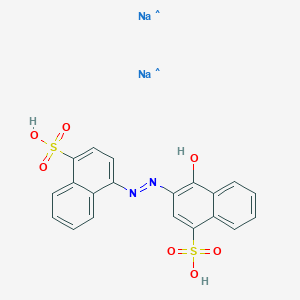
![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12517654.png)

